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Compound of Interest

Compound Name: OTS447

Cat. No.: B8691655 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
OTS447 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor

tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] Inhibition of FLT3 by

OTS447 has been demonstrated to impede the autophosphorylation of FLT3 and its

downstream signaling pathways, including STAT5, ERK, and AKT.[1] This ultimately leads to

the induction of apoptosis and cell cycle arrest in cancer cells harboring FLT3 mutations.[1]

Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to

OTS447 treatment. These application notes provide detailed protocols for assessing apoptosis,

cell cycle progression, and signaling pathway modulation in OTS447-treated cells, using the

FLT3-ITD positive human acute monocytic leukemia cell line, MV4-11, as a model system.

While specific quantitative data for OTS447 is currently limited in publicly available literature,

representative data from other well-characterized FLT3 inhibitors (Gilteritinib and Quizartinib)

are presented to illustrate the expected outcomes.

Key Applications
Apoptosis Analysis: Quantify the induction of apoptosis in response to OTS447 treatment

using Annexin V and Propidium Iodide (PI) staining.

Cell Cycle Analysis: Determine the effect of OTS447 on cell cycle distribution by staining with

a fluorescent DNA-binding dye like Propidium Iodide (PI).
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Signaling Pathway Analysis (Phosflow): Measure the inhibition of FLT3 downstream signaling

by quantifying the phosphorylation status of key proteins such as STAT5 and ERK.

Immunophenotyping: Characterize the surface marker expression of AML cells following

OTS447 treatment to assess changes in cell populations.

Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry

analysis of MV4-11 cells treated with FLT3 inhibitors.

Table 1: Apoptosis Induction in MV4-11 Cells Treated with an FLT3 Inhibitor (Gilteritinib) for 48

hours.

Treatment Concentration (nM) % Annexin V Positive Cells (Mean ± SEM)

0 (Vehicle) 5.2 ± 1.1

1 10.5 ± 2.3

3 39.8 ± 4.5

10 67.5 ± 5.8

30 85.1 ± 3.2

Data is representative of expected results and is based on studies with Gilteritinib.[2]

Table 2: Cell Cycle Distribution of MV4-11 Cells Treated with an FLT3 Inhibitor (Quizartinib) for

24 hours.

Treatment % G0/G1 Phase % S Phase % G2/M Phase

Vehicle 45.2 42.1 12.7

Quizartinib (0.1 µM) 68.5 15.3 16.2

Data is representative of expected results and is based on studies with Quizartinib.[3]
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Table 3: Inhibition of STAT5 and ERK Phosphorylation in MV4-11 Cells by an FLT3 Inhibitor.

Treatment % pSTAT5 Positive Cells % pERK Positive Cells

Vehicle 95 92

FLT3 Inhibitor 15 25

Data is representative of the expected trend of potent inhibition of downstream signaling

molecules.

Experimental Protocols
Apoptosis Analysis using Annexin V and Propidium
Iodide
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of

the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic

acid stain that can only enter cells with compromised membranes, a feature of late apoptotic

and necrotic cells.

Materials:

OTS447

MV4-11 cells

RPMI-1640 medium with 10% FBS

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Phosphate Buffered Saline (PBS)

Flow cytometer

Protocol:
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Cell Culture and Treatment:

Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2

incubator.

Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

Treat cells with the desired concentrations of OTS447 (e.g., 1, 10, 100 nM) or vehicle

control (DMSO) for 24-48 hours.

Cell Staining:

Harvest cells by centrifugation at 300 x g for 5 minutes.

Wash the cells once with cold PBS.

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer within 1 hour of staining.

Acquire data for at least 10,000 events per sample.

Gate on the cell population based on forward and side scatter properties.

Analyze the fluorescence signals to distinguish between viable (Annexin V-/PI-), early

apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis using Propidium Iodide
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Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification

of DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA in

a cell, enabling the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

OTS447

MV4-11 cells

RPMI-1640 medium with 10% FBS

PBS

70% Ethanol (ice-cold)

PI/RNase Staining Buffer

Flow cytometer

Protocol:

Cell Culture and Treatment:

Culture and treat MV4-11 cells with OTS447 as described in the apoptosis protocol.

Cell Fixation:

Harvest cells by centrifugation at 300 x g for 5 minutes.

Wash the cells once with cold PBS.

Resuspend the cell pellet in 500 µL of cold PBS.

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell

suspension for fixation.

Incubate the cells at -20°C for at least 2 hours (or overnight).
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Cell Staining:

Centrifuge the fixed cells at 850 x g for 5 minutes.

Decant the ethanol and wash the cell pellet with PBS.

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer.

Acquire data for at least 20,000 events per sample.

Use a linear scale for the PI fluorescence channel.

Gate on single cells to exclude doublets.

Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and

G2/M phases.

Phospho-Flow Cytometry for pSTAT5 and pERK
Principle: This technique allows for the detection of intracellular phosphorylated proteins at the

single-cell level. Cells are fixed and permeabilized to allow fluorescently-conjugated antibodies

to bind to their specific phosphorylated targets.

Materials:

OTS447

MV4-11 cells

RPMI-1640 medium with 10% FBS

Fixation/Permeabilization Buffer Kit (e.g., BD Phosflow™)
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Fluorochrome-conjugated antibodies:

Anti-pSTAT5 (pY694)

Anti-pERK1/2 (pT202/pY204)

PBS

Flow cytometer

Protocol:

Cell Culture and Treatment:

Culture MV4-11 cells as previously described.

Treat cells with OTS447 or vehicle for a short duration (e.g., 1-4 hours) to observe

changes in signaling.

Cell Fixation and Permeabilization:

Harvest cells and wash with PBS.

Fix the cells using a formaldehyde-based fixation buffer for 10-15 minutes at room

temperature.

Permeabilize the cells using an ice-cold methanol-based permeabilization buffer for 30

minutes on ice.

Wash the cells twice with staining buffer (PBS with 1% BSA).

Intracellular Staining:

Resuspend the permeabilized cells in staining buffer.

Add the anti-pSTAT5 and anti-pERK antibodies at the manufacturer's recommended

concentrations.

Incubate for 30-60 minutes at room temperature in the dark.
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Wash the cells twice with staining buffer.

Flow Cytometry Analysis:

Resuspend the cells in staining buffer for analysis.

Acquire data on a flow cytometer, collecting at least 10,000 events.

Analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for

pSTAT5 and pERK.
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Caption: OTS447 inhibits FLT3, blocking downstream signaling and inducing apoptosis and cell

cycle arrest.
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Caption: Experimental workflow for flow cytometry analysis of OTS447-treated cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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